molecular formula C4H7ClFNO B6237316 N-(2-fluoroethyl)-N-methylcarbamoyl chloride CAS No. 2743438-49-3

N-(2-fluoroethyl)-N-methylcarbamoyl chloride

Cat. No. B6237316
CAS RN: 2743438-49-3
M. Wt: 139.6
InChI Key:
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Description

“N-(2-fluoroethyl)-N-methylcarbamoyl chloride” is a fluorinated compound. Fluorinated compounds are widely used in molecular imaging, pharmaceuticals, and materials due to the strong electronegativity and relatively small steric footprint of fluorine atoms .


Synthesis Analysis

The synthesis of similar fluorinated compounds has been reported. For instance, fluoroacetyl chloride was synthesized by reacting sodium fluoroacetate with phosphorus pentachloride . Another study reported the synthesis of a radiotracer, [18 F]N-(methyl-(2-fluoroethyl)-1H-[1,2,3]triazole-4-yl) glucosamine ([18 F]NFTG), for imaging glycogenesis .


Molecular Structure Analysis

The molecular structure of similar fluorinated compounds has been analyzed using X-ray diffraction and other techniques . For instance, the three-dimensional structure of human gamma-butyrobetaine hydroxylase in complex with 3-Carboxy-N-(2-fluoroethyl)-N,N-dimethylpropan-1-aminium chloride has been reported .


Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions. For example, Selectfluor is capable of converting glycals into the corresponding 2-deoxy-2-fluoroglycosides in excellent yield .


Physical And Chemical Properties Analysis

Fluorinated compounds exhibit unique physical and chemical properties due to the presence of fluorine atoms. For instance, fluoroacetic acid is a colorless solid with a melting point of 35.2 °C and a boiling point of 165 °C .

Mechanism of Action

The mechanism of action of fluorinated compounds often involves electrophilic addition and electrophilic substitution .

Safety and Hazards

Fluorinated compounds can be hazardous. For example, 2-Fluoroethyl chloroformate is classified as flammable, toxic if inhaled, and can cause severe skin burns and eye damage .

Future Directions

Fluorinated compounds have a wide range of applications in various fields, including molecular imaging, pharmaceuticals, and materials . The development of efficient methods for the formation of C-N bonds via the arylation of N-H bonds is an important area of research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-fluoroethyl)-N-methylcarbamoyl chloride involves the reaction of N-methylcarbamoyl chloride with 2-fluoroethanol in the presence of a base such as triethylamine or pyridine.", "Starting Materials": [ "N-methylcarbamoyl chloride", "2-fluoroethanol", "Triethylamine or Pyridine" ], "Reaction": [ "Add N-methylcarbamoyl chloride to a flask", "Add triethylamine or pyridine to the flask as a base", "Add 2-fluoroethanol dropwise to the flask while stirring", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold diethyl ether", "Dry the product under vacuum to obtain N-(2-fluoroethyl)-N-methylcarbamoyl chloride" ] }

CAS RN

2743438-49-3

Product Name

N-(2-fluoroethyl)-N-methylcarbamoyl chloride

Molecular Formula

C4H7ClFNO

Molecular Weight

139.6

Purity

95

Origin of Product

United States

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